4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide
Description
Properties
CAS No. |
14674-35-2 |
|---|---|
Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
4-methyl-N-[(2-nitrophenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3 |
InChI Key |
MDBIHEWICHVELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Reflux
The most widely reported method involves refluxing equimolar amounts of 4-methylbenzenesulfonamide and 2-nitrobenzaldehyde in ethanol or methanol with a catalytic acid (e.g., acetic acid). The reaction proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde’s carbonyl carbon, forming an imine bond (C=N). Typical conditions include:
- Solvent : Ethanol (95%)
- Catalyst : Acetic acid (4 drops)
- Temperature : 80–100°C
- Time : 4–6 hours
- Yield : 75–85%.
Side products, such as unreacted aldehyde or hydrolyzed intermediates, are minimized by controlling stoichiometry and reaction time.
Solvent-Dependent Kinetics
Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but require higher temperatures (120°C). In contrast, non-polar solvents (toluene, chlorobenzene) necessitate prolonged reflux (8–12 hours) but improve product purity. For example:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 1:1 molar ratio of reactants in ethanol under 300 W irradiation achieves 88% yield in 30 minutes. Key advantages include:
- Energy efficiency : 50% reduction in energy consumption
- Scalability : Batch sizes up to 500 g demonstrated.
Solvent-Free and Green Chemistry Approaches
Silica-Supported P₂O₅ Catalysis
A solvent-free method using P₂O₅/SiO₂ as a heterogeneous catalyst achieves 91% yield at 110°C in 2 hours. The catalyst’s Bronsted acidity facilitates proton transfer, while silica’s high surface area ensures uniform heating.
Mechanism :
Mechanochemical Grinding
Ball milling reactants with K₂CO₃ as a base yields 82% product in 1 hour. This method eliminates solvents and reduces waste.
Catalytic Oxidation of Precursors
Synthesis of 2-Nitrobenzaldehyde
2-Nitrobenzaldehyde, a critical precursor, is synthesized via:
Sulfonamide Preparation
4-Methylbenzenesulfonamide is synthesized by chlorination of 4-methylbenzenesulfonyl chloride with PCl₅, followed by ammonolysis:
$$
\text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{NH}3 \rightarrow \text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{NH}2 + \text{HCl}
$$
Conditions : Dichloromethane, 25°C, 90% yield.
Industrial-Scale Protocols
Patent CN101786973B describes a continuous process for large-scale synthesis:
- Precursor preparation : 4-Methylbenzenesulfonyl chloride dissolved in CH₂Cl₂.
- Condensation : Dropwise addition to 2-nitrobenzaldehyde in NaOH solution.
- Solvent recovery : Distillation of CH₂Cl₂ (95% recovery).
- Yield : 89% after recrystallization.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Reflux | Acetic acid | Ethanol | 80 | 5 | 85 |
| Microwave | None | Ethanol | 100 | 0.5 | 88 |
| Solvent-free | P₂O₅/SiO₂ | None | 110 | 2 | 91 |
| Industrial | NaOH | CH₂Cl₂/H₂O | 25 | 3 | 89 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[(2-NITROPHENYL)METHYLIDENE]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides and amines, which have significant applications in medicinal chemistry .
Scientific Research Applications
4-METHYL-N-[(2-NITROPHENYL)METHYLIDENE]BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHYL-N-[(2-NITROPHENYL)METHYLIDENE]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Compound 1C (4-Methyl-N-(2-nitrophenyl)benzenesulfonamide)
- Structure : Lacks the methylidene (Schiff base) group, directly linking the sulfonamide to the 2-nitrophenyl group.
- Synthesis : Derived from 4-methylbenzenesulfonyl chloride and 2-nitroaniline (93% yield) .
- Physical Properties : Melting point = 167°C; density = 1.41 g/cm³; molar refractivity = 74.58 cm³ .
- Bioactivity: Highly active against E. coli, B. licheniformis, and B.
Compound 17 (4-[(2-{N′-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide)
- Structure : Contains a para-nitrophenylmethylidene group linked via a hydrazinecarbonyl-ethyl spacer.
- Synthesis : Prepared from 4-nitrobenzaldehyde (94% yield).
- Physical Properties : Melting point = 227–228.5°C, higher than 1C, likely due to extended conjugation and hydrogen bonding .
- Bioactivity: Not explicitly reported, but hydrazine-linked sulfonamides are known for antitumor and antibacterial applications.
Compound 28 (4-Methyl-N-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]benzene-1-sulfonamide)
- Structure : Features a triazole moiety instead of a Schiff base.
- Synthesis : Yield = 81%; melting point = 122–124°C.
- Bioactivity: Evaluated as an anti-trypanosomal agent, demonstrating the role of nitroheterocycles in antiparasitic activity .
Physicochemical Properties
Key Structural Influences on Activity
- Nitro Group Position : Ortho-nitro (2-nitrophenyl) in 1C vs. para-nitro in compound 15. Ortho substitution may reduce steric hindrance, improving bacterial target accessibility.
- Linker Type: Schiff bases (C=N) vs. hydrazine (N-N) or triazole.
- Substituent Effects : Methyl groups on the benzene ring (e.g., 4-methyl in 1C) enhance lipophilicity, aiding membrane penetration .
Biological Activity
Antimicrobial Activity
The primary biological activity of 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide appears to be its antimicrobial properties. Preliminary studies have indicated its potential as an antimicrobial agent, particularly against bacterial strains.
The antimicrobial activity of this compound is believed to be related to its ability to interact with specific bacterial enzymes. Molecular docking studies suggest that it can effectively bind to bacterial enzymes, inhibiting their activity and thus preventing bacterial growth. The presence of the sulfonamide group (-SO2NH-) is crucial for this activity, as it is a common feature in many antibacterial compounds.
Comparative Efficacy
While specific data on the efficacy of 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide is limited, we can draw comparisons with structurally similar compounds. For instance, some benzimidazole derivatives with similar functional groups have shown notable antibacterial activity:
| Compound | MIC against S. typhi (μg/ml) |
|---|---|
| Compound 1 (4-methoxy derivative) | 50 |
| Compound 3 | 62.5 |
| Compound 4 (cyano derivative) | 12.5 |
| Ampicillin (standard) | 100 |
| Chloramphenicol (standard) | 50 |
| Ciprofloxacin (standard) | 25 |
This table demonstrates that structurally similar compounds can exhibit potent antibacterial activity, sometimes surpassing standard antibiotics .
Potential Anticancer Activity
While not directly studied for 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide, research on similar benzenesulfonamide derivatives suggests potential anticancer activity, particularly against glioblastoma multiforme (GBM) cells.
A study on a related compound, AL106, showed significant reduction in GBM cell viability. The cytotoxic effect was less pronounced in non-cancerous cells compared to known chemotherapeutic agents, indicating a potentially favorable therapeutic index .
Structure-Activity Relationship
The unique structural configuration of 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide contributes to its biological activity:
- The methyl group at the para position relative to the sulfonamide group may enhance lipophilicity and membrane permeability.
- The nitrophenyl group, linked via a methylene bridge, potentially enhances interaction with biological targets.
- The imine functionality (C=N) present in the compound has been associated with various biological activities in similar compounds .
Future Research Directions
Given the promising preliminary results, future research on 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide should focus on:
- Comprehensive in vitro studies against a wide range of bacterial strains, including resistant ones.
- In vivo studies to assess efficacy and toxicity.
- Detailed mechanism of action studies, including protein binding assays and enzyme inhibition studies.
- Structure-activity relationship studies to optimize the compound for enhanced biological activity.
- Exploration of potential anticancer properties, given the activity observed in structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
